diphenyl 9-oxo-9H-fluorene-2,7-disulfonate
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Overview
Description
Diphenyl 9-oxo-9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C25H16O7S2 and a molecular weight of 492.53 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two sulfonate groups and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation . The subsequent esterification can be carried out using phenol derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for diphenyl 9-oxo-9H-fluorene-2,7-disulfonate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 9-oxo-9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate groups under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Diphenyl 9-oxo-9H-fluorene-2,7-disulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diphenyl 9-oxo-9H-fluorene-2,7-disulfonate involves its interaction with various molecular targets. The sulfonate groups can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The ketone group can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 9-oxo-9H-fluorene-2,7-disulfonic acid diphenyl ester
- 9-oxo-9H-fluorene-2,7-disulfonic acid bis-(2,6-dimethyl-phenyl) ester
- 9-oxo-9H-fluorene-2,7-disulfonic acid bis-decylamide
Uniqueness
Diphenyl 9-oxo-9H-fluorene-2,7-disulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C25H16O7S2 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
diphenyl 9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C25H16O7S2/c26-25-23-15-19(33(27,28)31-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)34(29,30)32-18-9-5-2-6-10-18/h1-16H |
InChI Key |
LUAQGTYTHHPHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
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